molecular formula C23H24N2O3S B11346484 1-(benzylsulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide

Cat. No.: B11346484
M. Wt: 408.5 g/mol
InChI Key: GVWNIOWJWQCABV-UHFFFAOYSA-N
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Description

N-(NAPHTHALEN-1-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a phenylmethanesulfonyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(NAPHTHALEN-1-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalene-1-amine with phenylmethanesulfonyl chloride to form N-(naphthalen-1-yl)phenylmethanesulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(NAPHTHALEN-1-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(NAPHTHALEN-1-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(NAPHTHALEN-1-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(NAPHTHALEN-1-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a naphthalene ring, a phenylmethanesulfonyl group, and a piperidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-naphthalen-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H24N2O3S/c26-23(24-22-12-6-10-19-9-4-5-11-21(19)22)20-13-15-25(16-14-20)29(27,28)17-18-7-2-1-3-8-18/h1-12,20H,13-17H2,(H,24,26)

InChI Key

GVWNIOWJWQCABV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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